An In-depth Technical Guide to Ethyl 2-bromo-2-cyclohexylacetate
An In-depth Technical Guide to Ethyl 2-bromo-2-cyclohexylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromo-2-cyclohexylacetate is an alpha-bromo ester that serves as a versatile intermediate in organic synthesis. Its structure, featuring a bromine atom alpha to an ester carbonyl group, makes it a valuable reagent for the formation of carbon-carbon bonds and the introduction of a cyclohexylacetate moiety into target molecules. This guide will delve into the core chemical properties of this compound, providing insights into its synthesis, reactivity, and key applications, particularly in the context of pharmaceutical and chemical research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting.
Table 1: Physicochemical Properties of Ethyl 2-bromo-2-cyclohexylacetate
| Property | Value |
| Molecular Formula | C10H17BrO |
| Molecular Weight | 249.145 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 272.3 ± 13.0 °C at 760 mmHg |
| Density | 1.3 ± 0.1 g/cm³ |
| Flash Point | 137.3 ± 10.2 °C |
| Solubility | Insoluble in water; soluble in most organic solvents.[1] |
Note: Some physical properties listed are for structurally similar compounds and should be considered as estimates.
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¹H NMR: Protons on the cyclohexyl ring would appear as a complex multiplet. The methine proton alpha to the bromine and carbonyl group would likely be a singlet or a doublet depending on its coupling with neighboring protons. The ethyl ester protons would present as a quartet and a triplet.
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¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbon bonded to bromine, the carbons of the cyclohexyl ring, and the carbons of the ethyl group.
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IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester would be expected around 1730-1750 cm⁻¹.
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Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.
Synthesis of Ethyl 2-bromo-2-cyclohexylacetate
The synthesis of α-bromo esters like Ethyl 2-bromo-2-cyclohexylacetate typically involves the bromination of the corresponding ester or the esterification of the corresponding α-bromo acid. A common and effective method is the Hell-Volhard-Zelinsky reaction, followed by esterification.
Reaction Scheme:
Caption: Synthesis of Ethyl 2-bromo-2-cyclohexylacetate.
Detailed Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-Bromo-2-cyclohexylacetic Acid (via Hell-Volhard-Zelinsky Reaction)
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To a solution of cyclohexylacetic acid in a suitable solvent (e.g., CCl₄ or neat), add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
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Slowly add bromine (Br₂) to the reaction mixture at room temperature or with gentle heating. The reaction is typically exothermic.
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Reflux the mixture until the evolution of HBr gas ceases and the color of bromine disappears.
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Carefully quench the reaction with water to hydrolyze the intermediate acyl bromide.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-2-cyclohexylacetic acid.
Step 2: Esterification to Ethyl 2-bromo-2-cyclohexylacetate
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Dissolve the crude 2-bromo-2-cyclohexylacetic acid in an excess of ethanol.
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Add a catalytic amount of a strong acid, such as sulfuric acid.
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Reflux the mixture for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After completion, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by distillation under reduced pressure to obtain pure Ethyl 2-bromo-2-cyclohexylacetate.
Reactivity and Mechanistic Insights
The reactivity of Ethyl 2-bromo-2-cyclohexylacetate is dominated by the presence of the electrophilic carbon atom bonded to the bromine. This makes it susceptible to attack by nucleophiles.
Nucleophilic Substitution:
Ethyl 2-bromo-2-cyclohexylacetate readily undergoes Sₙ2 reactions with a variety of nucleophiles. The bulky cyclohexyl group may slightly hinder the backside attack, but the reaction proceeds efficiently with good nucleophiles.
Caption: Generalized Sₙ2 reaction of Ethyl 2-bromo-2-cyclohexylacetate.
The Reformatsky Reaction:
A key application of α-bromo esters is the Reformatsky reaction. In this reaction, Ethyl 2-bromo-2-cyclohexylacetate reacts with zinc metal to form an organozinc intermediate, a zinc enolate. This enolate is a soft nucleophile that can then react with aldehydes or ketones to form β-hydroxy esters.[2]
Caption: The Reformatsky Reaction workflow.
This reaction is particularly useful for the synthesis of complex molecules as it allows for the formation of a C-C bond and the introduction of a hydroxyl group in a single transformation.
Applications in Organic Synthesis
Ethyl 2-bromo-2-cyclohexylacetate is a valuable building block in organic synthesis, primarily due to its ability to participate in the aforementioned reactions.
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Pharmaceutical Synthesis: It can be used as a precursor for the synthesis of various pharmaceutical compounds where a cyclohexylacetic acid or a related moiety is a key structural feature.
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Formation of Quaternary Carbon Centers: The reaction of the Reformatsky reagent derived from Ethyl 2-bromo-2-cyclohexylacetate with ketones allows for the construction of sterically hindered β-hydroxy esters containing a quaternary carbon center.
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Cross-Coupling Reactions: While less common for α-bromo esters compared to other organohalides, under specific catalytic conditions, it could potentially be used in cross-coupling reactions to form C-C, C-N, or C-O bonds.
Safety, Handling, and Disposal
Ethyl 2-bromo-2-cyclohexylacetate, like other α-bromo esters, is a lachrymator and a toxic alkylating agent.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[3] It also causes skin and serious eye irritation and may cause respiratory irritation.[3][4]
Handling Precautions:
-
Always handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5][6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[3] Remove contaminated clothing.
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In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]
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If inhaled: Move the person to fresh air.
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If swallowed: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.
Disposal:
-
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.
References
-
Chemsrc. ETHYL 2-BROMO-2-CYCLOHEXYLACETATE | CAS#:42716-73-4. Available from: [Link]
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ChemBK. Ethyl 2-bromo-2-cyclopropylacetate. Available from: [Link]
-
Wikipedia. Ethyl bromoacetate. Available from: [Link]
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PubChem. Ethyl 2-bromo-2-cyclopropylacetate | C7H11BrO2. Available from: [Link]
Sources
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- 4. Ethyl 2-bromo-2-cyclopropylacetate | C7H11BrO2 | CID 44222804 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. echemi.com [echemi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
